N,N'-[2,2'-BIS(TRIFLUOROMETHYL)-4,4'-BIPHENYLDIYL]BIS{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE}
Overview
Description
N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide} is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including trifluoromethyl groups, biphenyl units, thiadiazole rings, and thioacetamide moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide} typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 2,2’-bis(trifluoromethyl)-4-bromobiphenyl and a suitable boronic acid derivative.
Introduction of thiadiazole rings: The thiadiazole rings can be introduced via a cyclization reaction involving appropriate thiosemicarbazide derivatives.
Attachment of thioacetamide moieties: The final step involves the reaction of the intermediate compound with 2-bromoacetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioacetamides.
Scientific Research Applications
N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide} has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide} involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole rings and thioacetamide moieties are key functional groups that enable it to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}: Unique due to its combination of trifluoromethyl groups, biphenyl core, thiadiazole rings, and thioacetamide moieties.
N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(1,3,4-thiadiazol-2-yl)thio]acetamide}: Lacks the methyl group on the thiadiazole ring, which may affect its reactivity and biological activity.
N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanamide}: Contains an ethanamide moiety instead of thioacetamide, potentially altering its chemical properties and applications.
Uniqueness
The unique combination of functional groups in N,N’-[2,2’-bis(trifluoromethyl)-4,4’-biphenyldiyl]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide} provides it with distinct chemical reactivity and potential applications. The presence of trifluoromethyl groups enhances its stability and lipophilicity, while the thiadiazole rings and thioacetamide moieties contribute to its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F6N6O2S4/c1-11-33-35-21(41-11)39-9-19(37)31-13-3-5-15(17(7-13)23(25,26)27)16-6-4-14(8-18(16)24(28,29)30)32-20(38)10-40-22-36-34-12(2)42-22/h3-8H,9-10H2,1-2H3,(H,31,37)(H,32,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDOSMSYOHYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)C3=C(C=C(C=C3)NC(=O)CSC4=NN=C(S4)C)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F6N6O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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